6-Amino-3-bromo-4-fluoro (1H)indazole

Description

Overview of Indazole Heterocycles in Medicinal Chemistry and Chemical Biology

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern drug discovery. nih.govnih.gov While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of biological activities, making them a focus of intense research. researchgate.net The versatility of the indazole core allows for substitutions at various positions, leading to a wide array of compounds with tailored properties. nih.gov

This structural diversity has led to the development of numerous drugs with indazole cores. These agents span a wide range of therapeutic areas, including oncology (e.g., Pazopanib, Entrectinib), anti-inflammatory treatment (e.g., Benzydamine), and anti-emetic applications (e.g., Granisetron). nih.gov The ability of the indazole structure to interact with various biological targets, particularly protein kinases, is a key driver of its prevalence in medicinal chemistry. nih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific binding to the hinge region of kinase ATP-binding pockets. nih.govtandfonline.com

The Unique Role of Halogenated and Aminated Indazole Scaffolds in Preclinical Drug Discovery

The strategic placement of halogen atoms and amino groups on the indazole scaffold is a critical tactic in drug design. Halogens, such as fluorine and bromine, can significantly modulate a molecule's physicochemical properties. researchgate.netpsu.edu Fluorine, in particular, is often introduced to enhance metabolic stability, increase binding affinity, and improve membrane permeability. researchgate.netorganic-chemistry.orgnih.gov Bromine can also form halogen bonds, a type of non-covalent interaction that can contribute to target binding, and it serves as a useful synthetic handle for further molecular modifications through reactions like cross-coupling. nih.gov

The 3-aminoindazole moiety is recognized as a highly effective "hinge-binding" fragment, especially for protein kinase inhibitors. nih.govtandfonline.com The amino group at the C3 position, along with the N1-H of the indazole ring, can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. nih.govtandfonline.com This makes the 3-aminoindazole scaffold a powerful starting point for the design of potent and selective kinase inhibitors. nih.govchemimpex.com The combination of halogenation on the benzene ring and an amino group at the 3-position thus represents a sophisticated strategy to create highly functionalized building blocks for targeted therapies. nih.govnih.gov

Specific Context and Research Importance of 6-Amino-3-bromo-4-fluoro (1H)indazole

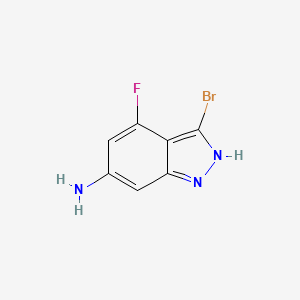

The compound this compound, more systematically named 6-bromo-4-fluoro-1H-indazol-3-amine, is a prime example of a highly functionalized heterocyclic building block. sigmaaldrich.comchemsrc.com Its structure incorporates the key features discussed previously: a bromine atom, a fluorine atom, and a 3-amino group on the indazole core.

This specific combination of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly for kinase inhibitor discovery programs. chemimpex.com The fluorine at position 4 and bromine at position 6 influence the electronic properties of the ring system and offer potential interaction points within a target's binding site. The 3-amino group provides the crucial hinge-binding capability. The bromine atom at the 6-position is particularly significant as it provides a reactive site for further diversification, for instance, through Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the attachment of various other molecular fragments to explore structure-activity relationships (SAR). nih.gov

While extensive dedicated studies on the biological activity of 6-bromo-4-fluoro-1H-indazol-3-amine itself are not prevalent in the literature, its importance lies in its role as a specialized chemical precursor. It is made available by chemical suppliers for research use, underscoring its utility in the construction of novel drug candidates. sigmaaldrich.combldpharm.comalibaba.com Its design encapsulates a modern approach to medicinal chemistry, where complex, feature-rich starting materials are employed to streamline the synthesis of sophisticated and highly targeted potential therapeutics.

Compound Data

Table 1: Physicochemical Properties of 6-bromo-4-fluoro-1H-indazol-3-amine Click on the headers to sort the table.

| Property | Value | Source(s) |

| CAS Number | 1227912-19-7 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₇H₅BrFN₃ | ambeed.com |

| Molecular Weight | 230.04 g/mol | bldpharm.comambeed.com |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ambeed.com |

| Hydrogen Bond Donors | 2 | ambeed.com |

| Hydrogen Bond Acceptors | 2 | ambeed.com |

| MDL Number | MFCD24368896 | ambeed.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUNYWQTZKVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293929 | |

| Record name | 3-Bromo-4-fluoro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-17-2 | |

| Record name | 3-Bromo-4-fluoro-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for Structure Elucidation of 6 Amino 3 Bromo 4 Fluoro 1h Indazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei, offering detailed insights into the molecular structure. For fluorinated indazoles, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are crucial for a complete characterization. researchgate.net

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the structure of 6-Amino-3-bromo-4-fluoro (1H)indazole, distinct signals are expected for the aromatic protons and the protons of the amine (NH₂) and indazole (NH) groups.

The aromatic region would typically display signals for the two protons on the benzene (B151609) ring. The proton at the C5 position is expected to couple with the adjacent fluorine atom at C4, resulting in a doublet. The proton at the C7 position would likely appear as a singlet or a narrow doublet depending on its coupling with the fluorine. The chemical shifts for protons in substituted indazoles generally appear in the δ 6.0–8.0 ppm range. nih.gov The broad signals for the N-H protons of the indazole ring and the C6-amino group are exchangeable with D₂O and can vary in chemical shift depending on the solvent and concentration. nih.gov For instance, in related 1H-indazole-3-amine derivatives, the N-H proton of the indazole ring can appear at a chemical shift as high as δ 10–13 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H5 | ~ 6.8 - 7.2 | Doublet (d) | Coupling with ¹⁹F at C4 is expected. |

| H7 | ~ 7.3 - 7.7 | Singlet (s) or Doublet (d) | Coupling to ¹⁹F might be observed. |

| NH₂ (C6-Amine) | Broad, variable | Singlet (br s) | Position is solvent and concentration-dependent. |

| NH (Indazole) | > 10 | Singlet (br s) | Position is solvent and concentration-dependent. |

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by the electronic environment. The presence of electronegative fluorine and bromine atoms, as well as the nitrogen atoms of the heterocyclic ring, significantly affects the chemical shifts.

The carbon atoms directly bonded to the fluorine (C4) and bromine (C3) will show characteristic shifts. The C-F bond will cause the C4 signal to be a doublet with a large coupling constant (¹JCF), while the C-Br bond will shift the C3 signal to a higher field (lower ppm value). The chemical shifts for carbons in the indazole ring system are typically found between δ 110 and 150 ppm. nih.gov The study of various indazole derivatives has shown that ¹³C NMR, in conjunction with ¹H NMR, is essential for unambiguous structure assignment. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| C3 | ~ 115 - 125 | Singlet (s) | Attached to Bromine. |

| C4 | ~ 145 - 155 | Doublet (d) | Large ¹JCF coupling constant. |

| C5 | ~ 105 - 115 | Doublet (d) | Smaller ²JCF coupling constant. |

| C6 | ~ 135 - 145 | Singlet (s) | Attached to Amino group. |

| C7 | ~ 100 - 110 | Doublet (d) | Smaller JCF coupling constant. |

| C3a | ~ 120 - 130 | Singlet (s) | Bridgehead carbon. |

| C7a | ~ 140 - 150 | Doublet (d) | Bridgehead carbon, shows coupling to F. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing organofluorine compounds. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it extremely sensitive to the local electronic environment. nih.govnih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C4 position. The precise chemical shift of this signal provides a unique fingerprint for the compound and can be used to confirm the fluorine's position on the aromatic ring. Studies on difluoro-indazole derivatives have demonstrated the utility of this technique in distinguishing between isomers. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for confirming the complex structure of substituted indazoles.

¹H-¹H COSY: This experiment would establish the connectivity between adjacent protons, for example, confirming the through-bond coupling between H5 and other nearby protons, if any.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C5-H5 and C7-H7.

HMBC: This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for assigning quaternary carbons (those without attached protons) like C3, C4, C6, C3a, and C7a by observing their correlations with nearby protons. For example, the H5 proton would show correlations to C4, C6, and C7, confirming the substitution pattern on the benzene ring. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrFN₃), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.

The presence of a bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M) will appear as a pair of peaks (M and M+2) of almost equal intensity. researchgate.net For example, the related compound 4-bromo-6-fluoro-1H-indole shows a characteristic M+H peak at m/z 214 and 216. chemicalbook.com For this compound, the protonated molecular ions [M+H]⁺ would be expected at m/z 230 and 232.

Table 3: Predicted Isotopic Pattern for the [M+H]⁺ Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₇H₆⁷⁹BrFN₃+H]⁺ | 229.9778 | 100.0 |

| [C₇H₆⁸¹BrFN₃+H]⁺ | 231.9757 | 97.3 |

X-ray Crystallography for Solid-State Structure Determination

From these studies, it is expected that the indazole ring system of this compound would be essentially planar. researchgate.netnih.gov The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group (N-H···N) and the indazole N-H group, potentially forming dimers or extended networks. iucr.orgnih.gov Weak aromatic π-π stacking interactions between the fused ring systems of adjacent molecules may also contribute to the stability of the crystal lattice. nih.gov This technique would unambiguously confirm the positions of the amino, bromo, and fluoro substituents on the indazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated, revealing the presence of specific covalent bonds. For this compound, the IR spectrum is anticipated to exhibit a unique pattern of absorption bands corresponding to its distinct functional groups.

The primary amino (-NH₂) group is expected to show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are typically observed around 1600-1650 cm⁻¹. The indazole ring system itself will produce a series of complex bands. The N-H stretch of the indazole ring is anticipated in the broad region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C ring stretching vibrations will likely appear in the 1450-1600 cm⁻¹ range.

The presence of halogen substituents also influences the spectrum. The C-F bond gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Amino (-NH₂) | 3300-3500 | Asymmetric and Symmetric Stretch |

| Amino (-NH₂) | 1600-1650 | Bend (Scissoring) |

| Indazole N-H | 3100-3300 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aromatic C=C | 1450-1600 | Ring Stretch |

| C-F | 1000-1400 | Stretch |

| C-Br | 500-650 | Stretch |

This table is based on established infrared spectroscopy correlation tables and data from analogous indazole structures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for the isolation of specific components from a mixture. In the context of this compound, HPLC is crucial for verifying the successful synthesis of the target molecule and for quantifying any impurities.

A typical HPLC analysis involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential partitioning between the two phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

The purity of the sample is determined by the number and relative areas of the peaks in the resulting chromatogram. A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, which could be unreacted starting materials, byproducts, or degradation products.

While specific HPLC methods for this compound are proprietary, general methods for the analysis of related amino-indazole derivatives have been reported. thermofisher.com These methods typically utilize C18 columns and gradient elution with acetonitrile/water mobile phases. The retention time of this compound would be influenced by its polarity, which is a composite of the contributions from the amino, bromo, and fluoro substituents on the indazole core. The fluorine atom, being highly electronegative, can increase the molecule's polarity and potentially shorten its retention time compared to non-fluorinated analogs. mdpi.com Conversely, the bromo substituent would increase its hydrophobicity and likely lead to a longer retention time.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical reversed-phase HPLC method that could be adapted for the analysis of this compound.

By employing a validated HPLC method, researchers can confidently assess the purity of synthesized this compound, ensuring its suitability for subsequent applications. Furthermore, preparative HPLC can be utilized to isolate the compound in high purity from complex reaction mixtures.

Preclinical Biological Activities and Pharmacological Insights

In Vitro Biological Screening Platforms

In vitro screening is a cornerstone of drug discovery, providing initial data on the biological activity of new chemical entities. For indazole derivatives, these platforms include enzyme inhibition assays, receptor binding studies, and cell-based functional assays.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism through which indazole derivatives exert their effects. These compounds have been evaluated against a variety of enzymes, demonstrating a broad range of inhibitory activities. For example, a series of novel (aza)indazole derivatives were developed and showed high affinity and selectivity for the COX-2 enzyme, with one lead compound exhibiting an IC50 value of 0.409 µM. tandfonline.com In the realm of cancer therapy, derivatives have been synthesized as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism. nih.govnih.gov Certain 3-substituted 1H-indazoles showed potent IDO1 inhibition, with IC50 values as low as 720 nM. nih.gov Furthermore, indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a validated antibacterial target, highlighting their potential beyond cancer treatment. nih.govmdpi.com

Table 1: Selected Indazole Derivatives and their Enzyme Inhibition Data

| Compound Class | Target Enzyme | Key Finding/IC50 Value | Citation |

|---|---|---|---|

| (Aza)indazole derivative | COX-2 | IC50 = 0.409 µM | tandfonline.com |

| 3-Substituted 1H-indazole | IDO1 | IC50 = 720 nM | nih.gov |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 | IC50 = 5.3 μM | nih.gov |

| 1H-Indazole-3-amine derivative | FGFR1 | IC50 = 2.9 nM | nih.gov |

| 1H-Indazole amide derivative | ERK1/2 | IC50 = 9.3 - 25.8 nM | nih.gov |

Receptor Binding Studies

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target. Indazole derivatives have been investigated for their ability to bind to various receptors. A notable area of research is their interaction with steroid hormone receptors, such as the estrogen receptor (ER). acs.org A series of nonsteroidal compounds with a phenyl-2H-indazole core were synthesized as ERβ-selective ligands. acs.org These compounds demonstrated high affinity for ERβ, with some showing selectivity greater than 100-fold over ERα. acs.org Similarly, indazole derivatives have been developed as potent modulators of the glucocorticoid receptor (GR), with one compound displaying an IC50 value of 3.8 nM. nih.gov In silico docking studies have also been employed to predict the binding affinity of indazole amides to cancer-related receptors, calculating Ki values to identify the most promising ligands. nih.gov

Table 2: Receptor Binding and Modulation by Indazole Derivatives

| Compound Class | Target Receptor | Key Finding/IC50 Value | Citation |

|---|---|---|---|

| Phenyl-2H-indazole derivative | Estrogen Receptor β (ERβ) | >100-fold selectivity over ERα | acs.org |

| 1H-Indazole derivative | Glucocorticoid Receptor (GR) | IC50 = 3.8 nM | nih.gov |

Cell-Based Assays (e.g., cell proliferation, cytotoxicity, apoptosis induction)

Cell-based assays provide critical insights into the functional effects of compounds on cancer cells, including their ability to inhibit proliferation, induce cell death (cytotoxicity), and trigger programmed cell death (apoptosis). Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of indazole derivatives across various cancer cell lines.

For instance, a series of 6-substituted amino-1H-indazole derivatives were evaluated for their antiproliferative activity in four human cancer cell lines, with seven of the eight compounds showing growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 µM. researchgate.net One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, was particularly effective against the human colorectal cancer cell line HCT116 (IC50 = 14.3 µM) while showing no cytotoxicity to normal lung fibroblast cells. researchgate.net

Other research has focused on 1H-indazole-3-amine derivatives, which showed significant cytotoxic potential against K562 (leukemia), A549 (lung), PC-3 (prostate), and Hep-G2 (liver) cancer cell lines. mdpi.com A specific derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a potent anticancer agent that induces apoptosis and suppresses cell mobility in hypopharyngeal carcinoma cells. nih.gov The induction of apoptosis is a common endpoint observed for these compounds, confirming their potential as cancer therapeutics. nih.govnih.gov

Table 3: Cytotoxic and Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | Activity Metric | Result | Citation |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | IC50 | 14.3 µM | researchgate.net |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | MRC5 (Normal Lung) | IC50 | >100 µM | researchgate.net |

| 1H-Indazole-3-amine derivative (5k) | Hep-G2 (Liver) | IC50 | 3.32 µM | mdpi.com |

| 1H-Indazole amide derivative (116) | HT29 (Colorectal) | IC50 | 0.9 µM | nih.gov |

| 1H-Indazol-3-amine derivative (99) | KG1 (Leukemia) | IC50 | 40.5 nM | nih.gov |

Molecular Targets and Mechanisms of Action of Indazole Derivatives

The biological activities observed in screening platforms are underpinned by the interaction of indazole derivatives with specific molecular targets. The versatility of the indazole scaffold allows it to bind to and modulate the function of various critical cellular proteins, primarily kinases and other enzymes.

Kinase Inhibition (e.g., PI3K, FGFR, ALK, EGFR)

Kinase inhibition is a hallmark of many modern cancer therapies, and the indazole scaffold is a privileged structure for designing potent kinase inhibitors. nih.govgoogle.com The 1H-indazole-3-amine structure, for example, is recognized as an effective "hinge-binding" fragment that interacts with the ATP-binding site of many kinases. mdpi.com

FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are key targets for indazole derivatives. A series of 1H-indazole derivatives were designed as irreversible inhibitors of FGFR4, with one compound achieving an IC50 of 2.4 nM and showing high selectivity. nih.gov Other derivatives have demonstrated potent inhibition of FGFR1, with IC50 values as low as 2.9 nM and significant anti-proliferative activity in FGFR-dependent cell lines. nih.gov The combination of FGFR inhibitors with PI3K inhibitors has also shown synergistic effects in neuroblastoma cell lines. nih.gov

ALK Inhibition: Anaplastic lymphoma kinase (ALK) is another important target. Entrectinib, an indazole-based drug, is a potent ALK inhibitor with an IC50 of 12 nM. nih.gov The ALK gene is often implicated in chromosomal translocations that lead to its constitutive activation in certain cancers. google.com

EGFR Inhibition: Derivatives have also been designed to target the epidermal growth factor receptor (EGFR). One 1H-indazole derivative showed strong potency against both wild-type EGFR and the T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov

PI3K Inhibition: The PI3K pathway is frequently dysregulated in cancer. While direct inhibitors based on the 6-amino-3-bromo-4-fluoro (1H)indazole core are less documented in the provided sources, the synergistic activity of PI3K inhibitors like alpelisib (B612111) with FGFR-targeting indazole derivatives suggests a critical interplay between these pathways. nih.gov

Enzyme Modulation (e.g., IDO1, DNA Gyrase, Thrombin, Haspin)

Beyond kinases, indazole derivatives modulate a diverse range of other enzymes crucial for disease pathology.

IDO1 Modulation: As mentioned, IDO1 is a key immuno-oncology target. Several series of 1H-indazole derivatives have been developed as potent IDO1 inhibitors, with IC50 values in the nanomolar to low-micromolar range. nih.gov For instance, derivatives of 1,3-dimethyl-6-amino indazole were designed based on the IDO1 active site and shown to suppress its expression effectively. nih.gov

DNA Gyrase Inhibition: The bacterial enzyme DNA gyrase is a well-established antibacterial target. A novel class of indazole derivatives was discovered to be potent GyrB inhibitors, showing excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including MRSA. nih.gov This mechanism is distinct from the action of fluoroquinolones, which target the GyrA subunit. nih.gov Docking studies further support the interaction of indazole derivatives with the topoisomerase-II DNA gyrase enzyme. researchgate.netsciengine.com

Thrombin and Haspin Inhibition: While specific data on thrombin and haspin inhibition by this compound derivatives were not prominent in the search results, the broad applicability of the indazole scaffold in enzyme inhibition suggests this is a plausible area for future research. The core structure is highly adaptable for targeting the active sites of various enzymes.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-fluorobenzyl)-1H-indazol-6-amine |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol |

| Entrectinib |

Receptor Modulation (e.g., mGlu4)

The modulation of receptors is a key mechanism through which many therapeutic agents exert their effects. For the indazole class of compounds, interactions with various receptors have been explored. The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a G protein-coupled receptor (GPCR), is a significant target for neuropsychiatric disorders. nih.gov While studies on 1,2,4-oxadiazole (B8745197) derivatives have identified positive allosteric modulators (PAMs) of the mGlu4 receptor, this highlights a therapeutic strategy that could potentially be applied to indazole-based compounds. nih.gov The 1H-indazole-3-amine structure, a core component of the subject compound, is recognized as an effective hinge-binding fragment, capable of interacting with the hinge region of protein kinases, a fundamental aspect of receptor modulation. nih.gov This suggests a potential for this compound to be investigated for similar receptor modulation activities.

Other Identified Biological Pathways (e.g., anti-inflammatory, antiviral, antibacterial, antifungal)

Derivatives of the indazole scaffold have demonstrated a broad spectrum of activity across several biological pathways.

Anti-inflammatory Activity: Various substituted indazole derivatives are noted for their anti-inflammatory properties. nih.govnih.gov

Antiviral Activity: The indazole nucleus is present in compounds with anti-HIV activity. nih.gov Notably, the related compound 7-bromo-4-chloro-1H-indazol-3-amine serves as a critical intermediate in the synthesis of Lenacapavir, a potent anti-HIV therapeutic, underscoring the potential of the bromo-amino-indazole scaffold in antiviral drug development. chemrxiv.org

Antibacterial Activity: Numerous studies confirm the antibacterial potential of indazole derivatives. nih.gov A series of 6-bromo-1H-indazole derivatives linked to 1,2,3-triazoles showed moderate to good inhibition against various bacterial strains. researchgate.netbanglajol.info Some indazole derivatives function as inhibitors of bacterial DNA Gyrase B (GyrB), a clinically validated target for antibiotics. nih.gov These compounds engage with the GyrB ATP binding pocket, demonstrating a specific mechanism of action. nih.gov

Antifungal Activity: The indazole scaffold is also associated with antifungal effects. nih.gov Synthesized molecules combining 6-bromo-1H-indazole with 1,2,3-triazoles have been evaluated for their efficacy against fungal strains, with several derivatives showing promising inhibitory activity. researchgate.netbanglajol.info

Effects on Specific Cellular Processes (e.g., cell cycle progression, apoptosis)

A significant body of research focuses on the anticancer potential of indazole derivatives, primarily through their effects on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death).

Several 3-amino-1H-indazole-1-carboxamide derivatives have been shown to possess potent antiproliferative activity against a wide range of human cancer cell lines. nih.gov The most active of these compounds inhibited cancer cell growth at sub-micromolar concentrations by inducing a block in the G0-G1 phase of the cell cycle. nih.gov

The induction of apoptosis is a common mechanism for indazole-based anticancer agents.

One 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov

Another indazole derivative, compound 2f, promoted apoptosis in 4T1 breast cancer cells, which was associated with an increase in the levels of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org

Similarly, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been shown to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov

Preclinical Pharmacodynamics (PD)

Pharmacodynamics studies how a drug affects the body. For indazole derivatives, this involves understanding how they interact with their molecular targets and modulate cellular pathways.

Target Engagement Studies

Confirming that a compound binds to its intended target is a critical step in drug development. For indazole derivatives, various methods have been employed.

Direct Target Binding: X-ray crystallography has been used to visualize the binding of an indazole analogue within the ATP-binding pocket of bacterial GyrB, confirming its engagement with the target enzyme. nih.gov

Cellular Target Modulation: For an indazole derivative targeting the LRRK2 kinase, target engagement was confirmed by observing a dose-dependent reduction in the phosphorylation of the LRRK2 protein in the brains of rats after oral administration. nih.gov

Computational Modeling: In silico molecular docking studies are frequently used to predict and analyze the binding affinity of indazole compounds with their targets, such as TOP2B, p38, p53, and EGFR, providing insights into their potential as targeted therapies. researchgate.net

Cellular Pathway Modulation Studies

Indazole derivatives have been shown to modulate multiple signaling pathways implicated in disease.

Apoptosis Pathways: Studies have demonstrated that these compounds can modulate key proteins in the apoptotic cascade. For instance, treatment of cancer cells with indazole derivatives has led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3. nih.govrsc.org

Cell Cycle Control: Certain 3-amino-1H-indazole-1-carboxamides were found to increase the ratio of underphosphorylated (active) to total retinoblastoma protein (pRb), a key regulator of the G1/S cell cycle checkpoint. nih.gov

Kinase Signaling Pathways: A 1,3-dimethyl-6-amino-1H-indazole derivative was found to selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov

Tumor Suppressor Pathways: An indazole derivative was shown to inhibit the p53/MDM2 pathway, leading to an upregulation of the p53 tumor suppressor protein and subsequent apoptosis. nih.gov

Metastasis-Related Pathways: The indazole derivative 2f was found to reduce the expression of matrix metalloproteinase-9 (MMP9) and increase its inhibitor, TIMP2, suggesting an ability to disrupt cancer cell migration and invasion. rsc.org

Preclinical Pharmacokinetics (PK)

Pharmacokinetics describes how the body processes a drug, including its absorption, distribution, metabolism, and excretion. While specific PK data for this compound is not available, studies on related compounds provide a general understanding.

Researchers developing novel indazole derivatives as bacterial GyrB inhibitors reported that their compounds possessed favorable pharmacokinetic properties, which contributed to good efficacy in animal infection models. nih.gov Further preclinical evaluation of this class of inhibitors is ongoing. nih.gov

A study on a 1,2,4-oxadiazole derivative, developed as an mGlu4 receptor PAM, provides a detailed example of a pharmacokinetic profile for a similar small molecule. nih.gov The compound was readily absorbed after intraperitoneal administration in mice and achieved significant concentrations in both plasma and the brain, as detailed in the table below. nih.gov

Pharmacokinetic Profile of an mGlu4 PAM (Compound 52)

| Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

|---|---|---|

| 5 min | 1524.33 | 949.76 |

| 15 min | 1487.63 | 895.32 |

| 30 min | 1203.49 | 721.57 |

| 1 hr | 856.21 | 513.73 |

| 2 hr | 478.15 | 286.89 |

| 6 hr | 112.98 | 67.79 |

The metabolism of indazoles is another key aspect of their pharmacokinetics. Given the structural similarity to indoles, they may undergo similar metabolic transformations. The indole (B1671886) ring can be oxidized at the 3-position, leading to further degradation and cleavage of the heterocyclic ring system. nih.gov

In Vitro Metabolic Stability (e.g., Liver Microsome Stability, Cytochrome P450 Inhibition)

No data regarding the in vitro metabolic stability of 6-Amino-3-bromo-4-fluoro(1H)indazole was found in the public domain. This includes a lack of information on its stability in the presence of liver microsomes and its potential to inhibit cytochrome P450 (CYP) enzymes. While studies on other indazole derivatives sometimes include assessments of metabolic stability and CYP inhibition, no such studies were identified for this specific compound. chemicalbook.com

Plasma Protein Binding

There is no publicly available information detailing the plasma protein binding characteristics of 6-Amino-3-bromo-4-fluoro(1H)indazole.

Permeability Studies (e.g., Caco-2 assays)

No studies on the permeability of 6-Amino-3-bromo-4-fluoro(1H)indazole, such as those using Caco-2 cell assays to predict intestinal absorption, were found in the reviewed literature.

In Vivo Animal Pharmacokinetics (e.g., Absorption, Distribution, Metabolism, Excretion in animal models)

No in vivo pharmacokinetic data for 6-Amino-3-bromo-4-fluoro(1H)indazole in any animal models were identified in the public scientific literature. This includes a lack of information on its absorption, distribution, metabolism, and excretion profile.

Table of Compounds Mentioned in Literature

Impact of Substituents at Positions 6, 3, and 4 (Amino, Bromo, Fluoro) on Biological Activity

The substituents at the 3, 4, and 6-positions of the indazole ring are defining features that dictate the biological profile of the resulting compounds. The electronic properties and steric dimensions of the amino, bromo, and fluoro groups at these specific locations create a unique chemical entity that influences how the molecule binds to and modulates its biological targets.

Halogen atoms, particularly bromine and fluorine, are not merely passive additions to the indazole core; they play an active role in modulating the molecule's pharmacological properties. The strategic placement of these halogens can significantly enhance potency and influence selectivity.

The fluorine atom at the C4 position has been identified as a key feature for the high activity of certain indazole derivatives. For instance, in the development of inhibitors for the human checkpoint kinase Chk1, the 4-fluoro substituent was found to be crucial for enhancing potency. This is often attributed to the ability of fluorine to form strong hydrogen bonds and other favorable interactions within the target's binding site. nih.gov Similarly, the introduction of a fluoro group in 6-substituted aminoindazole derivatives has been shown to be important for their anti-proliferative activity. nih.govrsc.org

The bromine atom at the C3 position also holds considerable importance. In the synthesis of 6-bromo-1H-indazole derivatives bearing 1,2,3-triazole analogues, the bromo-indazole scaffold has been explored for its antimicrobial and anticancer properties. researchgate.net The presence of bromine at position 6 has been found to be optimal for hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties in a series of indazole derivatives. researchgate.net Furthermore, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlights the utility of bromo-substituted indazoles as important intermediates for potent therapeutics. chemrxiv.org

The following table summarizes the impact of halogen substitutions on the biological activity of selected indazole derivatives.

| Compound Class | Halogen Substituent(s) | Position(s) | Observed Impact on Biological Activity |

| 1H-Indazole Derivatives | Fluorine | 4 | Key for high activity as Chk1 inhibitors. nih.gov |

| 6-Substituted Aminoindazoles | Fluorine | - | Important for anti-proliferative activity. nih.govrsc.org |

| Indazole Derivatives | Bromine | 6 | Optimal for lipid-modulating activities. researchgate.net |

| Bromo-Indazole Analogs | Bromine | 3 or 6 | Scaffold for developing antimicrobial and anticancer agents. researchgate.net |

The amino group at the 6-position of the indazole ring is a critical functional group that often plays a pivotal role in the biological activity of these compounds. It can act as a hydrogen bond donor, facilitating key interactions with amino acid residues in the active site of target proteins.

A series of novel 6-substituted aminoindazole derivatives have been designed and synthesized, demonstrating notable anticancer activities. nih.govrsc.org For example, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.govrsc.org This compound also significantly suppressed IDO1 protein expression and induced G2/M cell cycle arrest. nih.govrsc.org

Furthermore, new 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized and evaluated for their antiproliferative and antibacterial activities, underscoring the therapeutic potential of the 6-aminoindazole scaffold. researchgate.net

The table below presents data on the anti-proliferative activity of selected 6-aminoindazole derivatives.

| Compound | Cell Line | IC50 (μM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | 0.4 ± 0.3 | nih.govrsc.org |

| Nitro-based indazoles (11a, 11b, 12a, 12b) | NCI-H460 | 5–15 | researchgate.net |

Modifications at the 1H-Indazole Nitrogen (N-substitution)

Modifications at the nitrogen atom of the 1H-indazole ring represent a key strategy for diversifying the chemical space and optimizing the pharmacological properties of indazole-based compounds. N-substitution can influence solubility, metabolic stability, and target engagement.

The regioselective alkylation of the indazole nucleus is a significant challenge, as reactions can occur at either the N1 or N2 position, often yielding a mixture of isomers. researchgate.net However, methods have been developed to achieve selective N1-alkylation, which is crucial for creating specific, targeted drug candidates. rsc.org The choice of N-substituent can dramatically affect biological activity. For instance, in a study of 6-substituted aminoindazole derivatives, relocating a methyl group from the N1 to the N2 position was found to decrease the anti-proliferative activity of most of the compounds. nih.gov The synthesis of N-phenyl and N-thiazolyl-1H-indazoles further illustrates the broad scope of possible N-substitutions. beilstein-journals.org

Bioisosteric Replacements and Analog Design Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. spirochem.comslideshare.net The indazole nucleus itself is considered a bioisostere of other important biological structures, such as the indole ring of tryptophan. rsc.org This similarity allows indazole derivatives to interact with targets that recognize indole-containing ligands.

The indazole scaffold has also been successfully employed as a bioisosteric replacement for phenol (B47542) and catechol moieties in known active compounds. google.comnih.gov This strategy can lead to improved pharmacokinetic properties, such as reduced glucuronidation, while maintaining or even enhancing biological activity. nih.gov For example, replacing a phenol group with an indazole in GluN2B-selective NMDA receptor antagonists retained high affinity and activity but inhibited metabolic conjugation. nih.gov

In another example, the introduction of a 1,2,4-oxadiazole ring as a bioisostere in 1H-indazole-bearing compounds led to the discovery of potent and selective inhibitors of human monoamine oxidase B (MAO B). nih.gov

Computational Chemistry Approaches in SAR Development

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of novel compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable in this context.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models use molecular descriptors to quantify physicochemical properties and relate them to observed biological effects through statistical methods.

For indazole derivatives, 3D-QSAR and pharmacophore mapping have been used to understand the structural requirements for inhibiting Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.govresearchgate.net These studies generate steric and electrostatic contour maps that provide a framework for designing new, more potent inhibitors. nih.govresearchgate.net QSAR models have also been developed for indazole compounds as inhibitors of quorum sensing and as anti-inflammatory agents. nih.govresearchgate.net Such models offer predictive power, helping to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process. growingscience.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Pharmacophore Modeling and Ligand-Based Design

The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. nih.govrsc.org Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for inhibitor design. nih.govnih.gov Pharmacophore modeling and ligand-based design are computational techniques crucial in rationally designing and optimizing indazole-based compounds, including derivatives of 6-Amino-3-bromo-4-fluoro(1H)indazole, to achieve high potency and selectivity. biotech-asia.orgnih.gov

A general pharmacophore model for indazole-based kinase inhibitors typically includes:

A hydrogen bond donor-acceptor feature from the indazole nitrogen atoms (N1 and N2).

Aromatic features for π-π stacking interactions within the ATP-binding site.

Substitution vectors at various positions on the indazole ring that can be modified to enhance interactions with specific sub-pockets of the target kinase.

In the context of 6-Amino-3-bromo-4-fluoro(1H)indazole, the substituents on the benzene (B151609) ring are critical for modulating its biological activity. The fluorine atom at position 4 and the amino group at position 6 significantly influence the electronic properties and binding interactions of the molecule.

Ligand-Based Design and SAR of Indazole Analogs:

Ligand-based drug design leverages the structural information of known active compounds to develop new, potentially more potent molecules. For indazole derivatives, this involves identifying key structural motifs and substitutions that contribute to their inhibitory activity.

One study focused on the design of 1H-indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs). rsc.org While this study did not specifically report on 6-Amino-3-bromo-4-fluoro(1H)indazole, it provided valuable insights into the role of fluorine substitution on the indazole ring. The research suggested that the presence of a fluorine substituent at the 6-position of the indazole 'A' ring was a key consideration in the design of these inhibitors. rsc.org

Another study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent Polo-like kinase 4 (PLK4) inhibitors further underscores the importance of the 6-substituted indazole core. nih.govrsc.org Molecular docking of these compounds revealed that the indazole core forms crucial hydrogen bonds with the hinge region residues of the kinase, a common binding mode for this class of inhibitors. nih.gov

The inhibitory activities of various indazole derivatives against different kinases highlight the structure-activity relationships. For instance, in a series of indazole-based FGFR inhibitors, substitutions on the indazole ring significantly impacted their potency.

| Compound | Structure | FGFR1 IC50 (μM) | FGFR2 IC50 (μM) | FGFR3 IC50 (μM) |

|---|---|---|---|---|

| Indazole Derivative A | [Structure of a 6-phenyl-substituted indazole] | 2.0 ± 0.4 | 0.8 ± 0.3 | 4.5 ± 1.6 |

| Indazole Derivative B | [Structure of a 6-(pyridin-3-yl)-substituted indazole] | 77 | NT | NT |

| Indazole Derivative C | [Structure of a 6-(pyridin-4-yl)-substituted indazole] | 90 | NT | NT |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. NT = Not Tested. The structures are generalized for illustrative purposes based on the cited research.

These findings demonstrate that even small changes to the substituent at the 6-position of the indazole ring can lead to significant differences in inhibitory activity. This highlights the importance of this position for fine-tuning the pharmacological profile of indazole-based inhibitors. While direct pharmacophore models for 6-Amino-3-bromo-4-fluoro(1H)indazole are not extensively published, the available data on analogous compounds provide a strong foundation for its rational design and further development as a kinase inhibitor.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is often employed to predict the optimized geometry, electronic properties, and spectroscopic features of compounds. For indazole derivatives, DFT calculations, typically using a basis set like B3LYP/6-31G, can determine bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. researchgate.netnih.gov This structural information is the foundation for understanding the molecule's reactivity and how it interacts with biological targets. While specific DFT data for 6-Amino-3-bromo-4-fluoro(1H)indazole is not present in the reviewed literature, studies on similar pyrazolo[3,4-d]pyrimidine systems have shown that DFT can accurately predict geometrical parameters which align well with experimental data. bldpharm.com

HOMO-LUMO Analysis, Electrostatic Potential Surfaces (ESPs), and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. bldpharm.com

Molecular Electrostatic Potential (MEP) surfaces map the electrostatic potential onto the electron density surface of the molecule. researchgate.net These maps are invaluable for identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of a molecule, which governs how it will interact with other molecules and biological receptors.

Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, studies on various indazole derivatives have used these descriptors to evaluate and compare their chemical behavior. researchgate.net

Table 1: Global Reactivity Descriptors and Their Formulas (Note: This table presents the general formulas for these descriptors. Specific calculated values for 6-Amino-3-bromo-4-fluoro(1H)indazole are not available in the literature.)

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (σ) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Measures the propensity to accept electrons. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is central to structure-based drug design.

Binding Mode Predictions

Docking algorithms explore various possible conformations of the ligand within the protein's binding site and score them based on binding affinity. This process predicts the most likely and energetically favorable binding mode. For indazole derivatives, docking studies have been used to predict their interaction with various protein targets, such as the renal cancer-related protein (PDB: 6FEW) or the Leishmania trypanothione (B104310) reductase enzyme. nih.govnih.gov Such studies would be essential to hypothesize the potential targets for 6-Amino-3-bromo-4-fluoro(1H)indazole.

Ligand-Protein Interaction Analysis

Once a binding mode is predicted, it can be analyzed to identify the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, docking studies on novel 3-chloro-6-nitro-1H-indazole derivatives identified key hydrophobic and hydrophilic interactions within the active site of the target enzyme. nih.gov This level of analysis is critical for understanding the basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein and the stability of their interaction. researchgate.net

MD simulations performed on docked complexes of other indazole derivatives have been used to assess the stability of the predicted binding mode in a simulated biological environment. nih.gov Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD), are used to evaluate the structural stability of the complex over the simulation period. A stable complex will typically show a low and equilibrated RMSD value. These simulations can confirm the stability of key intermolecular interactions and provide a more accurate estimation of binding free energies.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Following an extensive search of scientific literature and chemical databases, no specific studies containing in silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the compound 6-Amino-3-bromo-4-fluoro(1H)indazole were found.

Computational (in silico) ADMET prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and safety profile. audreyli.com These predictive models use the chemical structure of a molecule to calculate various physicochemical and biological properties. japtronline.com This process helps to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential issues such as poor absorption or high toxicity before significant resources are invested. audreyli.comnih.gov

Typically, an in silico ADMET analysis would involve the calculation of a range of parameters, which are then often presented in detailed data tables. These parameters may include:

Absorption: Predictions of properties like human intestinal absorption (HIA), Caco-2 cell permeability (a model for the intestinal barrier), and oral bioavailability. nih.gov

Distribution: Calculation of parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which influence where the compound travels in the body. japtronline.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes can lead to drug-drug interactions. researchgate.net

Excretion: Estimation of properties like total clearance and renal organic cation transporter (OCT2) inhibition.

Toxicity: Prediction of potential risks such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. researchgate.net

While research exists on the in silico ADMET properties of various other indazole derivatives and related heterocyclic compounds, the specific data for 6-Amino-3-bromo-4-fluoro(1H)indazole is not publicly available in the referenced materials. nih.govresearchgate.net Therefore, detailed research findings and data tables for this particular compound cannot be provided at this time.

Future Directions and Translational Potential in Preclinical Research

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The advancement of novel therapeutics is intrinsically linked to the accessibility of the core chemical structures. For complex molecules like 6-Amino-3-bromo-4-fluoro (1H)indazole, traditional multi-step synthetic routes can be inefficient, limiting the rapid generation of analogs for structure-activity relationship (SAR) studies. Future research must focus on developing more efficient, robust, and versatile synthetic methodologies.

Modern synthetic organic chemistry offers powerful tools to streamline the construction of functionalized indazoles. nih.gov Techniques such as palladium-catalyzed C-H amination and copper-mediated N-N bond formation are supplanting classical methods that often require harsh conditions and generate significant waste. nih.gov For instance, the synthesis of 1H-indazoles from pyrazoles via Pd-catalyzed oxidative benzannulation represents a significant step forward in efficiency. nih.gov The application of these modern strategies could significantly reduce the number of steps required to produce the this compound core and allow for the introduction of chemical diversity at various positions around the scaffold. This enhanced accessibility is crucial for exploring a wider chemical space and optimizing the compound's pharmacological properties.

Table 1: Comparison of Synthetic Approaches for Indazole Scaffolds

| Method | Description | Advantages | Potential Application to this compound |

|---|---|---|---|

| Classical Synthesis (e.g., Hydrazine (B178648) Cyclization) | Typically involves the reaction of a substituted benzonitrile (B105546) with hydrazine hydrate. nih.gov | Well-established, uses readily available starting materials. | Forms the core indazole ring, but functionalization can be linear and lengthy. |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of aminohydrazones to form the indazole ring system. nih.gov | High efficiency, good functional group tolerance. | Could enable a more convergent synthesis, allowing for late-stage diversification. |

| Copper-Mediated N-N Bond Formation | Utilizes a copper catalyst to form the crucial nitrogen-nitrogen bond of the pyrazole (B372694) ring. nih.gov | Employs a more abundant and less expensive metal catalyst. | Offers a cost-effective and scalable route for large-scale production. |

| C-H Functionalization/Annulation | Metal-promoted reactions that build the indazole ring onto an existing aromatic system in a highly atom-economical fashion. nih.gov | High atom economy, allows for novel disconnections and access to diverse structures. | Could provide novel entry points to uniquely substituted 4-fluoro-indazole systems. |

Further Elucidation of Molecular Mechanisms in Preclinical Disease Models

The indazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, particularly protein kinases. nih.gov Derivatives have shown inhibitory activity against key signaling proteins implicated in cancer and inflammatory diseases, such as Janus kinases (JAK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov Furthermore, specific indazole-based molecules have been found to modulate critical cellular pathways like the p53/MDM2 axis and inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is involved in immune evasion. nih.govnih.gov

For this compound, a critical future direction is the systematic elucidation of its molecular mechanism of action. The presence of the 1H-indazole-3-amine fragment is a known hinge-binding motif, suggesting strong potential as a kinase inhibitor. nih.gov Preclinical studies should employ a battery of biochemical and cellular assays to screen this compound against a broad panel of kinases. Investigating its effects on cell cycle progression and apoptosis in various cancer cell lines could reveal its primary mode of action. nih.gov For example, a recent study on a 1H-indazole-3-amine derivative demonstrated that it could induce apoptosis by inhibiting Bcl2 family members. nih.gov Determining if this compound shares this or other mechanisms is a key research priority.

Table 2: Potential Molecular Targets for Indazole Scaffolds in Preclinical Models

| Target Family / Pathway | Specific Example(s) | Preclinical Disease Model | Potential Implication |

|---|---|---|---|

| Tyrosine Kinases | EGFR, VEGFR, ALK, pan-JAK nih.govnih.gov | Non-small cell lung cancer, breast cancer, inflammatory diseases nih.govnih.gov | The compound could act as a selective or multi-kinase inhibitor for cancer therapy. |

| Serine/Threonine Kinases | ERK1/2, GSK-3, Pim kinases nih.govnih.gov | Colon cancer, leukemia, pancreatic cancer nih.govnih.gov | Potential to intervene in cell proliferation and survival pathways. |

| Immune Checkpoint Enzymes | Indoleamine 2,3-dioxygenase (IDO1) nih.gov | Hypopharyngeal carcinoma, breast cancer nih.gov | Could function as an immuno-oncology agent by reversing tumor-induced immune suppression. |

| Apoptosis Regulation | p53/MDM2 pathway, Bcl2 family nih.gov | Chronic myeloid leukemia nih.gov | May induce programmed cell death in cancer cells, offering a direct cytotoxic strategy. |

Exploration of New Therapeutic Areas for Indazole Scaffolds

While oncology has been the most prominent therapeutic area for indazole derivatives, the scaffold's biological promiscuity suggests vast, untapped potential in other diseases. researchgate.netnih.gov The diverse activities reported for indazole compounds—including anti-inflammatory, antibacterial, anti-HIV, neuroprotective, and antihypertensive effects—provide a strong rationale for expanding preclinical investigations beyond cancer. researchgate.netmdpi.com

Future research should explore the efficacy of this compound and related analogs in models of neurodegenerative diseases, such as Parkinson's, where an indazole derivative was shown to inhibit tau phosphorylation. researchgate.net Its potential as an anti-inflammatory agent could be assessed in models of arthritis or inflammatory bowel disease. Given the rise of antimicrobial resistance, screening this compound against a panel of pathogenic bacteria and fungi is also a worthwhile endeavor. researchgate.net The unique electronic properties conferred by the fluorine and bromine atoms may lead to novel interactions with biological targets in these underexplored therapeutic areas.

Table 3: Established and Emerging Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Molecular Target/Mechanism (Example) | Example Indazole Drug/Candidate |

|---|---|---|

| Oncology (Established) | Kinase Inhibition (e.g., VEGFR, ALK) nih.govnih.gov | Pazopanib, Entrectinib nih.govnih.gov |

| Inflammation (Established) | Prostaglandin Synthesis Inhibition | Bendazac nih.gov |

| Neurodegenerative Disease (Emerging) | Inhibition of Tau Phosphorylation researchgate.net | 6-amino-1-methyl-indazole (AMI) researchgate.net |

| Infectious Disease (Emerging) | Inhibition of bacterial enzymes researchgate.net | 6-bromo-1H-indazole-triazole analogs researchgate.net |

| Cardiovascular Disease (Emerging) | Vasorelaxant activity nih.gov | 1H-indazole derivatives nih.gov |

Integration of Advanced Computational Methods in Lead Optimization

Lead optimization is a resource-intensive phase of drug discovery that aims to refine a promising hit compound into a drug candidate with optimal efficacy, selectivity, and pharmacokinetic properties. researchgate.net The integration of advanced computational methods is essential for accelerating this process for a lead compound like this compound. frontiersin.org

Structure-based drug design (SBDD) can be powerfully applied if the three-dimensional structure of a target protein is known. ucl.ac.uk Docking simulations can predict the binding mode of the indazole compound within the target's active site, guiding structural modifications to enhance affinity and selectivity. frontiersin.org For instance, generative chemistry algorithms can perform an exhaustive enumeration of substituents at different positions on the indazole ring to explore the chemical space around the lead compound systematically. immunocure.us

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic interactions between the ligand and its receptor, while free energy perturbation (FEP) calculations can more accurately predict the binding affinities of newly designed analogs before they are synthesized. ucl.ac.ukimmunocure.us Predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) models are crucial for identifying potential liabilities early, allowing chemists to mitigate issues such as poor solubility or metabolic instability. frontiersin.orgimmunocure.us By combining these in silico techniques, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Table 4: Application of Computational Methods in Indazole Lead Optimization

| Computational Method | Purpose in Lead Optimization | Specific Application to this compound |

|---|---|---|

| Molecular Docking | Predict binding poses and prioritize compounds based on scoring functions. frontiersin.org | Docking against a panel of kinases to predict selectivity and guide modifications to improve potency. |

| Generative Chemistry | Enumerate novel analogs by exploring substituents based on binding pocket interactions. immunocure.us | Generate a virtual library of derivatives with modifications at the amino or bromo positions to explore SAR. |

| Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex and identify key dynamic interactions. frontiersin.org | Simulate the compound in its target's binding site to assess conformational stability and the role of water molecules. |

| Free Energy Perturbation (FEP) | Accurately rank the binding affinity of a series of analogs. immunocure.us | Prioritize a small set of the most promising designed analogs for chemical synthesis and biological testing. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties (e.g., solubility, permeability, carcinogenicity). frontiersin.orgimmunocure.us | Identify potential metabolic hotspots or toxicity flags early in the optimization process to guide chemical modifications. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-3-bromo-4-fluoro-(1H)indazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of the indazole core. For bromo-fluoro-substituted indazoles, controlled temperatures (e.g., 0–60°C) in solvents like THF or DMSO are critical for regioselective halogenation . Optimization includes adjusting stoichiometry of brominating agents (e.g., NBS) and fluorinating reagents (e.g., Selectfluor), with reaction progress monitored via TLC or HPLC . Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be applied to confirm the structure of 6-amino-3-bromo-4-fluoro-(1H)indazole?

- Methodological Answer :

- 1H/13C NMR : The amino group (NH2) at position 6 appears as a broad singlet (~δ 5.5–6.5 ppm). Bromine and fluorine substituents cause distinct splitting patterns in aromatic proton signals (e.g., coupling constants J ~8–12 Hz for adjacent substituents) .

- 19F NMR : A single peak near δ -110 ppm confirms the fluorine atom’s position .

- HRMS : Molecular ion peaks at m/z ~244–246 (M+H)+ with isotopic patterns matching Br (1:1 ratio for 79Br/81Br) .

Q. What in vitro biological screening protocols are recommended for assessing the anticancer potential of this compound?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48–72 hr exposure .

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) via fluorescence polarization assays. Compare inhibition profiles to known indazole-based kinase inhibitors (e.g., axitinib derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated indazoles, such as conflicting IC50 values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- SAR Analysis : Compare substituent effects; e.g., bromine at position 3 enhances hydrophobic interactions in kinase binding pockets, while fluorine at position 4 improves metabolic stability .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity trends with electronic parameters (Hammett σ values for Br/F substituents) .

Q. What strategies are effective for modifying the indazole scaffold to enhance selectivity for specific biological targets?

- Methodological Answer :

- Position-Specific Functionalization : Introduce electron-withdrawing groups (e.g., -CF3) at position 5 to modulate π-π stacking in ATP-binding pockets .

- Pro-drug Design : Convert the amino group at position 6 to a carbamate or acylated derivative for improved bioavailability, with enzymatic cleavage in target tissues .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., piperazine for CNS penetration) via Suzuki-Miyaura cross-coupling .

Q. How can researchers address challenges in scaling up synthesis while maintaining regiochemical purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to control exothermic halogenation steps and reduce byproducts .

- Crystallization Screening : Use polymorph screening (e.g., via solvent/antisolvent methods) to isolate the most stable crystalline form, minimizing impurities .

- DoE Optimization : Apply design-of-experiment (DoE) models to variables like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for deprotection steps) .

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.